(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine
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Overview
Description
®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine is a chiral compound with a complex structure that includes an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine typically involves the construction of the imidazo[1,2-a]pyridine ring followed by the introduction of the propan-2-amine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chiral center is introduced using enantioselective synthesis techniques, such as chiral catalysts or chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its ability to modulate specific biochemical pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives with different substituents. Examples include:
- 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine
- 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)butan-2-amine
Uniqueness
What sets ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine apart is its specific chiral configuration and the presence of the propan-2-amine group. This unique structure imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2R)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine |
InChI |
InChI=1S/C10H17N3/c1-8(11)6-9-7-13-5-3-2-4-10(13)12-9/h7-8H,2-6,11H2,1H3/t8-/m1/s1 |
InChI Key |
SQEKTYOWQIRCEF-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC1=CN2CCCCC2=N1)N |
Canonical SMILES |
CC(CC1=CN2CCCCC2=N1)N |
Origin of Product |
United States |
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